Cas no 1104074-27-2 (2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid)

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is a specialized organic compound featuring a hexahydroisoindole core fused with a phenylpropanoic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both carboxylic acid and imide functional groups enhances its versatility in derivatization, enabling applications in peptidomimetics and heterocyclic chemistry. Its rigid polycyclic framework may contribute to stereochemical control in asymmetric synthesis. The compound’s balanced polarity allows for moderate solubility in common organic solvents, facilitating purification and downstream reactions. Careful handling is recommended due to potential sensitivity to hydrolysis under extreme conditions.
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid structure
1104074-27-2 structure
Product Name:2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
CAS No:1104074-27-2
MF:C17H17NO4
MW:299.321184873581
MDL:MFCD09735585
CID:4680078
Update Time:2025-10-05

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
    • 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-3-phenylpropanoic acid
    • 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-phenylpropanoic acid
    • 2H-isoindole-2-acetic acid, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-alpha-(phenylmethyl)-
    • 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
    • MDL: MFCD09735585
    • Inchi: 1S/C17H17NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-7,12-14H,8-10H2,(H,21,22)
    • InChI Key: MVTWFXVAKOPKBF-UHFFFAOYSA-N
    • SMILES: O=C1C2CC=CCC2C(N1C(C(=O)O)CC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 481
  • Topological Polar Surface Area: 74.7

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid Pricemore >>

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Additional information on 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Compound CAS No. 1104074-27-2: A Comprehensive Overview

The compound with CAS No. 1104074-27-2, known as 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique chemical structure and promising properties. In this article, we will delve into its chemical characteristics, synthesis methods, applications, and the latest research findings.

Chemical Structure and Properties

The molecular structure of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is characterized by a bicyclic isoindole system fused with a phenyl group and a propanoic acid moiety. This combination gives the compound its distinctive properties, including high stability and reactivity under specific conditions. Recent studies have highlighted its ability to act as a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoindole core. Researchers have developed several efficient methods to construct this core, including cyclization reactions and coupling techniques. The integration of the phenyl group and the propanoic acid moiety is achieved through carefully optimized reaction conditions to ensure high yield and purity.

Applications in Drug Discovery

One of the most promising applications of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is in the field of drug discovery. Its unique structure makes it an ideal candidate for designing bioactive molecules with potential therapeutic effects. Recent research has focused on its role as a scaffold for developing anti-inflammatory and anticancer agents.

Recent Research Findings

Recent studies have explored the biological activity of this compound in greater depth. For instance, researchers have investigated its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, preliminary results suggest that it may exhibit selective cytotoxicity against cancer cells without significantly affecting normal cells.

Future Prospects

Looking ahead, the compound holds immense potential for further exploration in both academic and industrial settings. Its versatility as a building block in organic synthesis opens up avenues for developing novel materials and pharmaceuticals. Continued research into its properties will undoubtedly uncover new applications and enhance our understanding of its behavior in different environments.

In conclusion, 2-(1

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